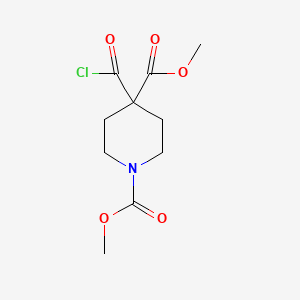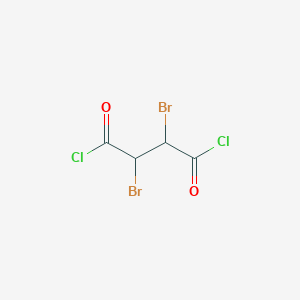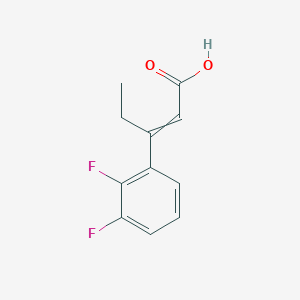![molecular formula C16H29Cl2NO4 B14203023 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid CAS No. 831219-92-2](/img/structure/B14203023.png)
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is a synthetic chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid backbone substituted with bis(2-chloroethyl)amino and octanoyloxy groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The introduction of the bis(2-chloroethyl)amino group is achieved through nucleophilic substitution reactions, where 2-chloroethylamine reacts with the appropriate butanoic acid derivative. The octanoyloxy group is then introduced via esterification reactions, using octanoyl chloride and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to secondary or primary amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or primary amines.
Substitution: Azides, thiols, or other substituted derivatives.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
類似化合物との比較
Chlorambucil: A well-known chemotherapy agent with a similar bis(2-chloroethyl)amino group but a different backbone structure.
Melphalan: Another alkylating agent with a similar mechanism of action but different substituents.
Uniqueness: 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is unique due to the presence of the octanoyloxy group, which may influence its solubility, bioavailability, and overall pharmacokinetic properties compared to other similar compounds.
特性
CAS番号 |
831219-92-2 |
|---|---|
分子式 |
C16H29Cl2NO4 |
分子量 |
370.3 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-3-octanoyloxybutanoic acid |
InChI |
InChI=1S/C16H29Cl2NO4/c1-2-3-4-5-6-7-16(22)23-14(12-15(20)21)13-19(10-8-17)11-9-18/h14H,2-13H2,1H3,(H,20,21) |
InChIキー |
ONLDUCDBNYPKDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC(CC(=O)O)CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
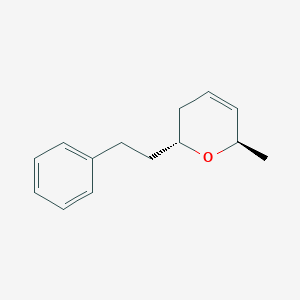
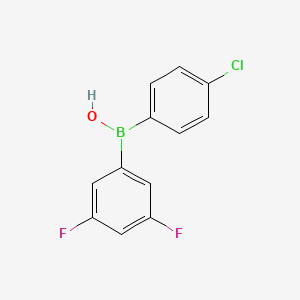
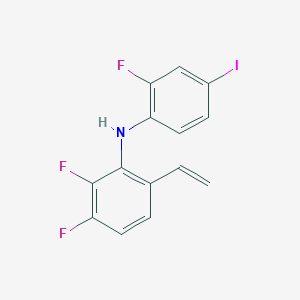
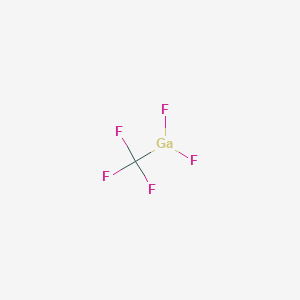
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
